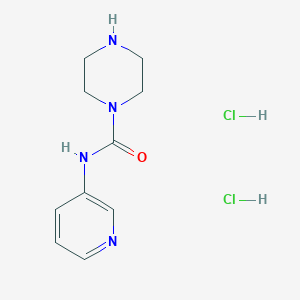
N-3-pyridinyl-1-piperazinecarboxamide dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Pyridin-3-yl)piperazine-1-carboxamidedihydrochloride is a compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a pyridine ring attached to a piperazine moiety, which is further linked to a carboxamide group. The dihydrochloride form indicates that the compound is present as a salt with two hydrochloride ions, enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Pyridin-3-yl)piperazine-1-carboxamidedihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to the formation of protected piperazines. Subsequent deprotection with thiophenol (PhSH) followed by selective intramolecular cyclization yields the desired piperazine derivatives .
Industrial Production Methods
Industrial production of this compound may involve parallel solid-phase synthesis or photocatalytic synthesis, which allows for the efficient and scalable production of piperazine derivatives. These methods are advantageous due to their high yields and the ability to produce large quantities of the compound with consistent quality .
Chemical Reactions Analysis
Types of Reactions
N-(Pyridin-3-yl)piperazine-1-carboxamidedihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., alkyl halides). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to various substituted piperazine derivatives .
Scientific Research Applications
N-(Pyridin-3-yl)piperazine-1-carboxamidedihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of N-(Pyridin-3-yl)piperazine-1-carboxamidedihydrochloride involves its interaction with specific molecular targets, such as histamine H3 and sigma-1 receptors. By binding to these receptors, the compound can modulate their activity, leading to various physiological effects. For example, as an antagonist of the histamine H3 receptor, it can inhibit the release of histamine and other neurotransmitters, potentially providing therapeutic benefits in conditions such as allergies and neurological disorders .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar pyridine ring structure and have been studied for their potential as TRK inhibitors, which are important in cancer treatment.
Piperidine derivatives: These compounds also contain a nitrogen-bearing heterocyclic ring and are used in various therapeutic applications, including as anticancer and antimicrobial agents.
Uniqueness
N-(Pyridin-3-yl)piperazine-1-carboxamidedihydrochloride is unique due to its specific combination of a pyridine ring, piperazine moiety, and carboxamide group. This structure allows it to interact with a distinct set of molecular targets, providing unique therapeutic potential compared to other similar compounds .
Properties
Molecular Formula |
C10H16Cl2N4O |
|---|---|
Molecular Weight |
279.16 g/mol |
IUPAC Name |
N-pyridin-3-ylpiperazine-1-carboxamide;dihydrochloride |
InChI |
InChI=1S/C10H14N4O.2ClH/c15-10(14-6-4-11-5-7-14)13-9-2-1-3-12-8-9;;/h1-3,8,11H,4-7H2,(H,13,15);2*1H |
InChI Key |
REONTMFBWJDCOB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C(=O)NC2=CN=CC=C2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


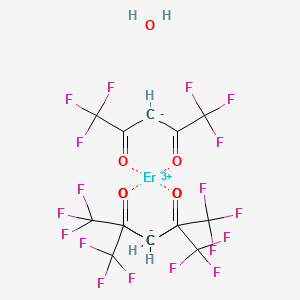

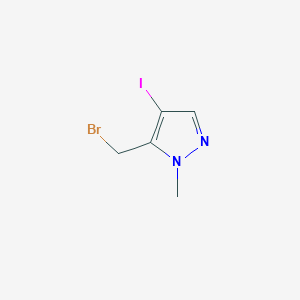
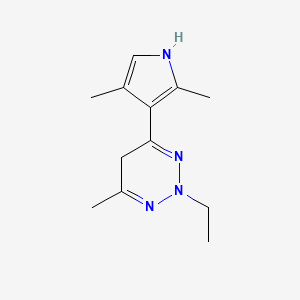
![2-Chloro-7-(difluoromethoxy)-1H-benzo[d]imidazole](/img/structure/B13114794.png)
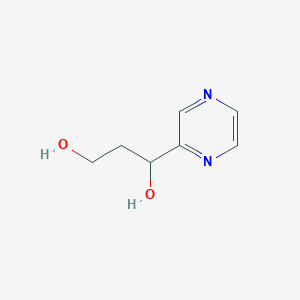
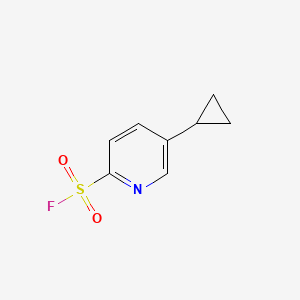
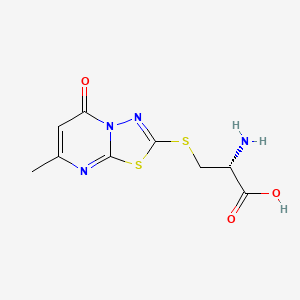
![6-Chloro-2,8-dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13114821.png)
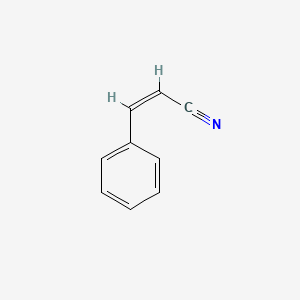
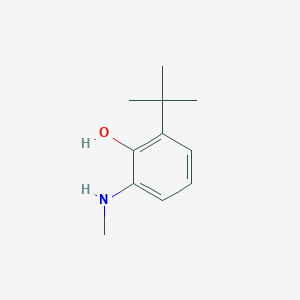
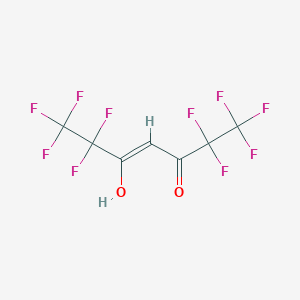
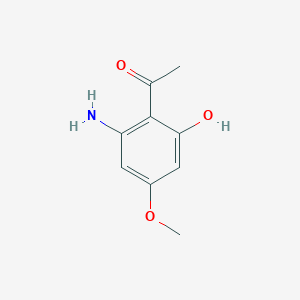
![[5,5'-Bipyrimidine]-2,2',4,4'(1H,1'H,3H,3'H)-tetrone](/img/structure/B13114854.png)
